2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Lipophilicity Drug Design Permeability

2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 922516-30-1) is a fluorinated pyrazole–acetic acid building block with molecular formula C₈H₉F₃N₂O₂ and molecular weight 222.16 g·mol⁻¹. The compound features a 5-ethyl substituent and a 3-trifluoromethyl group on the pyrazole ring, and a carboxylic acid moiety attached via the N1 position.

Molecular Formula C8H9F3N2O2
Molecular Weight 222.16 g/mol
CAS No. 922516-30-1
Cat. No. B1530509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
CAS922516-30-1
Molecular FormulaC8H9F3N2O2
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CC(=O)O)C(F)(F)F
InChIInChI=1S/C8H9F3N2O2/c1-2-5-3-6(8(9,10)11)12-13(5)4-7(14)15/h3H,2,4H2,1H3,(H,14,15)
InChIKeyOWDQBCHQROHQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 922516-30-1): Chemical Identity, Physicochemical Baseline, and Procurement Profile


2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 922516-30-1) is a fluorinated pyrazole–acetic acid building block with molecular formula C₈H₉F₃N₂O₂ and molecular weight 222.16 g·mol⁻¹ [1]. The compound features a 5-ethyl substituent and a 3-trifluoromethyl group on the pyrazole ring, and a carboxylic acid moiety attached via the N1 position. Its computed XLogP3 is 1.7 and topological polar surface area (TPSA) is 55.1 Ų [1]. The compound is typically supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses available from multiple vendors .

Procurement Risk of 5‑Alkyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl Acetic Acid Substitution: Why the 5‑Ethyl Substituent Is Not Interchangeable with Methyl, Isopropyl, or Unsubstituted Analogs


Although a series of 5‑alkyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl acetic acids share a common core scaffold, the 5‑alkyl substituent exerts a measurable and graded influence on lipophilicity (XLogP3) that spans a range of 0.8 log units — from 0.8 (unsubstituted) through 1.2 (5‑methyl) and 1.7 (5‑ethyl) to 2.0 (5‑isopropyl) — while the topological polar surface area remains constant at 55.1 Ų across all four analogs [1] [2] [3] [4]. This logP modulation directly impacts passive membrane permeability, aqueous solubility, and protein‑binding propensity in any downstream conjugate or elaborated lead series initialized from the building block [5]. Substituting the 5‑ethyl variant with the 5‑methyl analog would deliver a compound with approximately 0.5 log units lower lipophilicity, potentially reducing membrane flux by a factor of ~3 in a pH‑controlled in vitro permeability assay, while substitution with the 5‑isopropyl analog would increase logP and risk pushing the series beyond the CNS oral drug‑like space (logP > 2 for certain target profiles). Consequently, the 5‑ethyl congener occupies a structurally distinct and optimal intermediate lipophilicity window that cannot be recapitulated by simply scaling concentration of a less‑lipophilic or more‑lipophilic analog in a biological assay [5].

Quantitative Differentiation Evidence: 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid vs. Closest In‑Class Analogs


Lipophilicity (XLogP3) Positioning: Intermediate LogP Window Between 5‑Methyl and 5‑Isopropyl Congeners

The target compound (5‑ethyl) exhibits an XLogP3 value of 1.7, which is precisely halfway between the 5‑methyl analog (XLogP3 = 1.2) and the 5‑isopropyl analog (XLogP3 = 2.0), and 0.9 log units above the 5‑unsubstituted analog (XLogP3 = 0.8) [1] [2] [3] [4]. All four compounds share an identical topological polar surface area of 55.1 Ų, meaning the logP difference is exclusively driven by the alkyl chain at position 5 and is not confounded by changes in hydrogen‑bonding capacity [1] [2] [3] [4].

Lipophilicity Drug Design Permeability

Rotatable Bond Count: Increased Conformational Degrees of Freedom Relative to 5‑Methyl and 5‑Unsubstituted Analogs

The target compound possesses three rotatable bonds (ethyl C–C, N1–CH₂, and CH₂–COOH), compared with two rotatable bonds for both the 5‑methyl analog and the 5‑unsubstituted analog [1] [2] [3]. The additional ethyl C–C rotatable bond introduces a third torsional degree of freedom that can be exploited in fragment‑based design to sample a broader conformational space without increasing molecular weight beyond the lead‑like range (222 Da) [1].

Conformational Flexibility Fragment-Based Drug Design Molecular Recognition

Aqueous Solubility Trend: Predicted Solubility Reduction Relative to the 5‑Methyl Analog Inferred from Calculated LogP

The 5‑methyl analog (CAS 345637-71-0) has a calculated aqueous solubility of approximately 4 g·L⁻¹ (19 mM) at 25 °C . Based on the observed +0.5 increase in XLogP3 for the 5‑ethyl derivative and the well‑established inverse logP–solubility relationship for neutral compounds, the 5‑ethyl target compound is predicted to have measurably lower aqueous solubility than the 5‑methyl analog, on the order of 1–3 g·L⁻¹ [1] [2]. This reduced solubility can be advantageous in applications requiring slower dissolution rates, controlled precipitation in biological assay media, or reduced hygroscopicity during solid‑state storage [2].

Aqueous Solubility Biopharmaceutical Profiling Lead Optimization

Documented Synthetic Route and Yield: Procurement‑Ready Intermediate with Validated Scalability from Patent US8586611B2

The target compound is synthesized by alkaline hydrolysis of ethyl 5‑ethyl‑3‑(trifluoromethyl)‑1H‑pyrazole‑1‑acetate, followed by acid precipitation, affording 690 mg product from 1.34 g ester precursor in 41.4% isolated yield as described in Patent US8586611B2 [1]. This explicit synthetic protocol with verified yield provides demonstrable procurement confidence. In contrast, the 5‑isopropyl analog (CAS 1417983-31-3) and the 5‑unsubstituted analog (CAS 926241-24-9) lack equivalent publicly detailed, high‑fidelity synthetic procedures with documented yields in the patent corpus, introducing potential supply‑chain uncertainty for multi‑gram scale‑up .

Synthetic Accessibility Process Chemistry Procurement

Procurement‑Grade Purity and Batch‑Specific QC Documentation: ≥95% Purity with Multi‑Technique Analytical Release

The target compound is commercially available from multiple independent suppliers at ≥95% purity with batch‑specific certificates of analysis including NMR, HPLC, and GC data . By contrast, the 5‑isopropyl analog (CAS 1417983-31-3) is listed at 98% purity from a more limited supplier base, and the 5‑unsubstituted analog appears at ≥95% from a different supplier network . The availability of the 5‑ethyl compound from ≥3 geographically distributed, quality‑audited vendors reduces single‑source dependency and mitigates supply‑chain disruption risk in long‑term discovery programs.

Quality Control Procurement Analytical Chemistry

Application Scenarios Where 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Offers Measurable Differentiation


Fragment‑Based Lead Discovery Requiring Tunable Lipophilicity at Constant Polar Surface Area

The target compound occupies a lipophilicity window (XLogP3 = 1.7) that is 0.5 units above the 5‑methyl analog and 0.3 units below the 5‑isopropyl analog, while all four analogs share an identical TPSA of 55.1 Ų [1]. A fragment‑screening library that requires systematic logP scanning without altering hydrogen‑bonding pharmacophore features can use the 5‑ethyl compound as a distinct, non‑redundant library member. The additional ethyl‑derived rotatable bond (3 vs. 2 for 5‑methyl) permits sampling of conformations inaccessible to the smaller alkyl analogs, potentially revealing cryptic binding sub‑pockets in X‑ray crystallographic fragment screens [1].

Agrochemical Lead Optimization Leveraging Validated Fungicidal Carboxamide Intermediate Chemistry

Patent US8586611B2 explicitly describes the target compound as a hydrolysis product of a precursor used in fungicidal carboxamide synthesis [2]. The 41.4% isolated yield and documented work‑up (acid precipitation, filtration, air drying) provide a scalable entry point for agrochemical discovery teams synthesizing pyrazole‑acetic acid‑derived fungicides. The 5‑ethyl substituent offers a differentiated steric and electronic profile compared to 5‑methyl and 5‑isopropyl congeners, enabling SAR exploration around the pyrazole 5‑position in carboxamide fungicide series [2].

Kinase Inhibitor or Anti‑Inflammatory Drug Discovery Scaffold Elaboration

Trifluoromethyl‑pyrazole‑acetic acid derivatives are recognized intermediates for kinase inhibitors and NSAID‑like agents, where the trifluoromethyl group enhances metabolic stability and the carboxylic acid serves as a handle for amide or ester conjugation [3] . The 5‑ethyl variant provides a 0.5‑logP increment over the 5‑methyl analog without the steric bulk of the 5‑isopropyl group, positioning it favorably for targets where excessive lipophilicity (logP > 2) would violate lead‑likeness criteria or promote CYP450‑mediated clearance. This differentiated logP value can be exploited to rationally tune the ADME profile of elaborated lead compounds [1].

Multi‑Site Collaborative Discovery Programs Requiring Redundant, QC‑Audited Procurement Supply Chains

The target compound's availability from at least three independent, quality‑audited suppliers with consistent ≥95% purity and batch‑specific NMR/HPLC/GC documentation provides the supply‑chain redundancy essential for multi‑site, GLP‑compliant discovery programs. In contrast, the 5‑isopropyl analog is sourced from a narrower supplier base with less publicly documented QC traceability . This difference in procurement robustness directly impacts the feasibility of long‑term, multi‑year lead optimization campaigns where building block re‑supply must be guaranteed with analytical equivalence across batches.

Quote Request

Request a Quote for 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.